1,1'-(Hexa-1,2,4,5-tetraene-1,6-diyl)dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Hexa-1,2,4,5-tetraene-1,6-diyl)dibenzene is an organic compound with a unique structure characterized by a hexa-1,2,4,5-tetraene core linked to two benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Hexa-1,2,4,5-tetraene-1,6-diyl)dibenzene typically involves the coupling of benzene derivatives with a hexa-1,2,4,5-tetraene precursor. One common method is the palladium-catalyzed cross-coupling reaction, which allows for the formation of the desired product under mild conditions. The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent such as toluene or dimethylformamide.
Industrial Production Methods
While specific industrial production methods for 1,1’-(Hexa-1,2,4,5-tetraene-1,6-diyl)dibenzene are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Hexa-1,2,4,5-tetraene-1,6-diyl)dibenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the tetraene core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, hydrogenated compounds, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’-(Hexa-1,2,4,5-tetraene-1,6-diyl)dibenzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 1,1’-(Hexa-1,2,4,5-tetraene-1,6-diyl)dibenzene involves its interaction with molecular targets through various pathways. The compound’s unique structure allows it to participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Hexatetraene: A simpler compound with a similar tetraene core but lacking the benzene rings.
Benzene: A fundamental aromatic compound that shares the benzene ring structure.
Pyridine: An aromatic heterocycle similar to benzene but containing a nitrogen atom.
Uniqueness
1,1’-(Hexa-1,2,4,5-tetraene-1,6-diyl)dibenzene is unique due to its combination of a tetraene core and benzene rings, which imparts distinct electronic and structural properties. This uniqueness makes it valuable for specific applications in materials science and organic electronics.
Properties
CAS No. |
61423-01-6 |
---|---|
Molecular Formula |
C18H14 |
Molecular Weight |
230.3 g/mol |
InChI |
InChI=1S/C18H14/c1(5-11-17-13-7-3-8-14-17)2-6-12-18-15-9-4-10-16-18/h1-4,7-16H |
InChI Key |
JDHKHJVDABGKQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C=CC=C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.